

In Vitro Profiling of CCW 28-3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCW 28-3 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4) by hijacking the cell's natural protein disposal system. This is achieved by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This technical guide provides an in-depth overview of the in vitro studies characterizing **CCW 28-3**, including its binding affinity, cellular activity, and mechanism of action, with detailed experimental protocols and data presented for scientific reference.

Data Presentation

Table 1: RNF4 Binding Affinity of CCW 28-3

This table summarizes the in vitro binding affinity of **CCW 28-3** to the E3 ligase RNF4, as determined by a competitive activity-based protein profiling (ABPP) assay.

Compound	Target	Assay Type	IC50 (μM)
CCW 28-3	RNF4	Competitive ABPP	0.54[3]



Table 2: Dose-Dependent Degradation of BRD4 by CCW 28-3 in 231MFP Cells

This table presents the percentage of BRD4 degradation in 231MFP breast cancer cells after a 3-hour treatment with varying concentrations of **CCW 28-3**, as quantified by Western Blot analysis.

CCW 28-3 Concentration (µM)	Mean BRD4 Degradation (%)	Standard Deviation
0.1	25	± 5
0.3	40	± 7
1	60	± 8
3	75	± 6
10	85	± 5

Note: Data is estimated from graphical representations in the source literature and is intended for illustrative purposes.

Table 3: TMT-Based Quantitative Proteomic Analysis of Protein Expression Changes Induced by CCW 28-3

This table summarizes the significant changes in protein expression in 231MFP cells following a 3-hour treatment with 1 μ M **CCW 28-3**. The data is derived from Tandem Mass Tag (TMT)-based quantitative proteomics.[4]



Protein	Gene	Regulation	Fold Change (CCW 28-3 <i>l</i> DMSO)	p-value
Bromodomain- containing protein 4	BRD4	Down	0.45	< 0.01
Zinc finger C2HC-type containing 1A	ZC2HC1A	Down	0.62	< 0.05
Metallothionein-2	MT2A	Down	0.68	< 0.05
Ensa	ENSA	Down	0.71	< 0.05

Note: This is a selection of significantly altered proteins as reported in the source literature. For a complete list, refer to the supplementary materials of the cited publication.[3]

Experimental Protocols Cell Culture and Lysis

231MFP (MDA-MB-231) human breast cancer cells were cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6] For experimental procedures, cells were seeded and allowed to adhere overnight. Following treatment with **CCW 28-3** or vehicle (DMSO), cells were washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA assay.

Western Blotting

Equal amounts of total protein from cell lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[6][7] The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-



conjugated secondary antibody for 1 hour at room temperature.[5] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]

Competitive Activity-Based Protein Profiling (ABPP)

Recombinant human RNF4 protein was pre-incubated with varying concentrations of **CCW 28-3** for 30 minutes at room temperature to allow for binding. Subsequently, a cysteine-reactive fluorescent probe (e.g., IA-rhodamine) was added, and the mixture was incubated for another hour. The reaction was then quenched, and the proteins were separated by SDS-PAGE. The fluorescence intensity of the RNF4 band was measured to determine the extent of probe labeling, which is inversely proportional to the binding of **CCW 28-3**. The IC50 value was calculated from the resulting dose-response curve.

RNF4 Autoubiquitination Assay

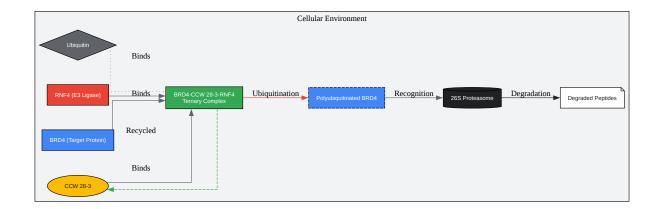
To assess whether **CCW 28-3** inhibits the E3 ligase activity of RNF4, an in vitro autoubiquitination assay was performed.[8][9] Recombinant RNF4 was pre-incubated with **CCW 28-3** or DMSO for 30 minutes at room temperature. The ubiquitination reaction was initiated by adding E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and ATP. The reaction was allowed to proceed for a specified time at 37°C and then stopped by adding SDS-PAGE loading buffer. The samples were resolved by SDS-PAGE, and the extent of RNF4 autoubiquitination was assessed by Western blotting for RNF4, looking for higher molecular weight ubiquitinated species.

Tandem Mass Tag (TMT)-Based Quantitative Proteomics

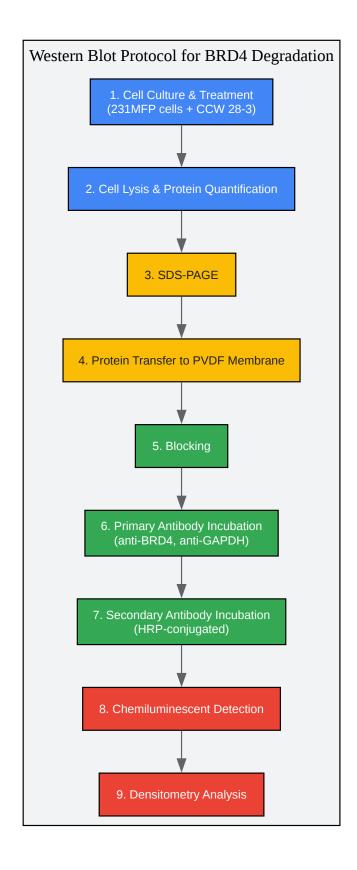
231MFP cells were treated with 1 μ M **CCW 28-3** or DMSO for 3 hours.[4] Cells were then harvested, and proteins were extracted, reduced, alkylated, and digested into peptides. The resulting peptides from each condition were labeled with different isobaric TMT reagents. The labeled peptides were then mixed, fractionated by high-pH reversed-phase chromatography, and analyzed by LC-MS/MS. The relative abundance of proteins between the **CCW 28-3** and DMSO-treated samples was determined by comparing the reporter ion intensities from the TMT tags.

Mandatory Visualization













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